molecular formula C13H17NO3 B12929708 4-Benzyl-5-methylmorpholine-2-carboxylic acid

4-Benzyl-5-methylmorpholine-2-carboxylic acid

Cat. No.: B12929708
M. Wt: 235.28 g/mol
InChI Key: NRLTUYXAUAAJHA-UHFFFAOYSA-N
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Description

4-Benzyl-5-methylmorpholine-2-carboxylic acid is a chemical compound with a unique structure that includes a morpholine ring substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-methylmorpholine-2-carboxylic acid typically involves the reaction of benzylamine with methyl acrylate, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The process can be summarized as follows:

  • Benzylamine reacts with methyl acrylate in the presence of a base.
  • The intermediate product undergoes cyclization to form the morpholine ring.
  • The final product is isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-5-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-Benzyl-5-methylmorpholine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the benzyl and methyl substitutions.

    Benzylmorpholine: Similar structure but lacks the carboxylic acid group.

    Methylmorpholine: Lacks the benzyl group but has a similar morpholine ring structure.

Uniqueness: 4-Benzyl-5-methylmorpholine-2-carboxylic acid is unique due to the presence of both benzyl and methyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-benzyl-5-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-10-9-17-12(13(15)16)8-14(10)7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)

InChI Key

NRLTUYXAUAAJHA-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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